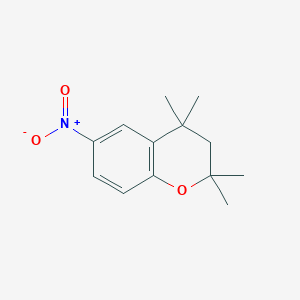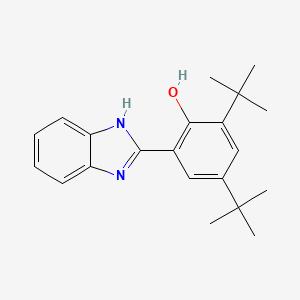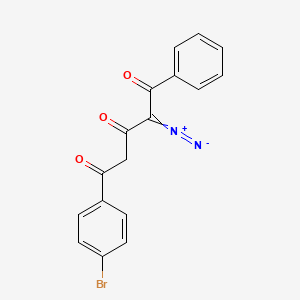
1-(4-Methoxyphenyl)-2-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenyl)-2-methyl-1H-indole is an organic compound belonging to the indole family, characterized by a methoxyphenyl group attached to the indole core. Indoles are heterocyclic compounds with significant importance in organic chemistry due to their presence in many natural products and pharmaceuticals. The methoxy group at the para position of the phenyl ring and the methyl group at the second position of the indole ring contribute to the compound’s unique chemical properties.
准备方法
The synthesis of 1-(4-Methoxyphenyl)-2-methyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this compound, 4-methoxyphenylhydrazine and acetone can be used as starting materials. The reaction typically proceeds in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid, followed by heating to induce cyclization .
Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
1-(4-Methoxyphenyl)-2-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the indole ring or the methoxy group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring.
科学研究应用
1-(4-Methoxyphenyl)-2-methyl-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: The compound’s structural similarity to natural indoles makes it useful in studying biological processes and interactions, such as enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects includes exploring its role as an anti-inflammatory, anticancer, or antimicrobial agent.
作用机制
The mechanism of action of 1-(4-Methoxyphenyl)-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity .
相似化合物的比较
1-(4-Methoxyphenyl)-2-methyl-1H-indole can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-1H-indole: Lacks the methyl group at the second position, which can alter its chemical reactivity and biological activity.
1-(4-Methoxyphenyl)-2-methyl-1H-imidazole:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
属性
分子式 |
C16H15NO |
|---|---|
分子量 |
237.30 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-2-methylindole |
InChI |
InChI=1S/C16H15NO/c1-12-11-13-5-3-4-6-16(13)17(12)14-7-9-15(18-2)10-8-14/h3-11H,1-2H3 |
InChI 键 |
KXHXUTWHCXGNGR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC=CC=C2N1C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[10-(Thiophen-2-YL)decyl]oxy}oxane](/img/structure/B15158397.png)
![3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one](/img/structure/B15158403.png)
![3-{[(Triphenylstannyl)oxy]carbonyl}-2-[(triphenylstannyl)sulfanyl]pyridine](/img/structure/B15158422.png)
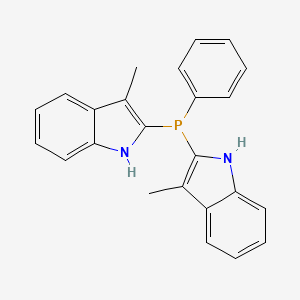
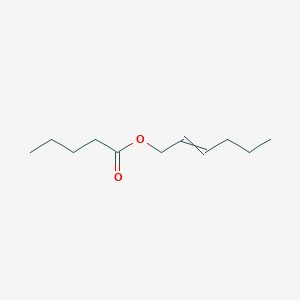
![[Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B15158444.png)
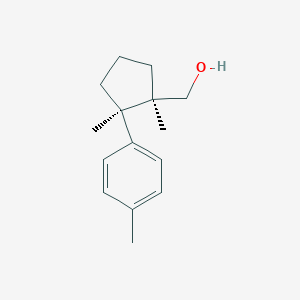
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-3-(2-thiazolyl)-5-(2-thienyl)-](/img/structure/B15158448.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-furanyl)-](/img/structure/B15158460.png)
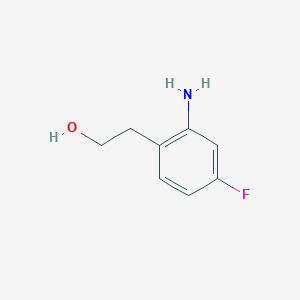
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine](/img/structure/B15158473.png)
